1-Phenylpyrrole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Pharmaceutical Research

-Phenylpyrrole serves as a vital starting material or intermediate in the synthesis of various medicinal compounds. Researchers investigate its potential for developing drugs targeting different therapeutic areas. Some studies explore its use in:

- Anticonvulsant drugs: Certain derivatives of 1-Phenylpyrrole exhibit anticonvulsant activity, making them potential candidates for treating epilepsy [].

- Anticancer drugs: The ability of some 1-Phenylpyrrole derivatives to interact with specific cellular processes has led to their investigation for potential anticancer properties [].

Note

Further research is necessary to determine the efficacy and safety of these potential drugs.

Material Science

The properties of 1-Phenylpyrrole make it a promising candidate for developing functional materials. Some areas of exploration include:

- Organic electronics: Scientists are investigating the use of 1-Phenylpyrrole derivatives in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to their potential electrical and light-emitting properties [].

- Polymers: The incorporation of 1-Phenylpyrrole units into polymer chains can lead to the development of new materials with tailored properties for applications like organic solar cells and sensors [].

Note

Research in this area is ongoing, and the specific applications of 1-Phenylpyrrole-based materials are still under development.

Organic Synthesis

-Phenylpyrrole's versatility as a building block makes it a valuable tool for organic chemists. Researchers utilize it in various synthetic strategies, including:

- Synthesis of complex molecules: The presence of reactive sites in the 1-Phenylpyrrole structure allows for further functionalization and creation of more complex molecules with desired properties [].

- Development of new catalysts: Derivatives of 1-Phenylpyrrole can be employed as ligands in the design of new catalysts for various organic reactions, potentially improving reaction efficiency and selectivity [].

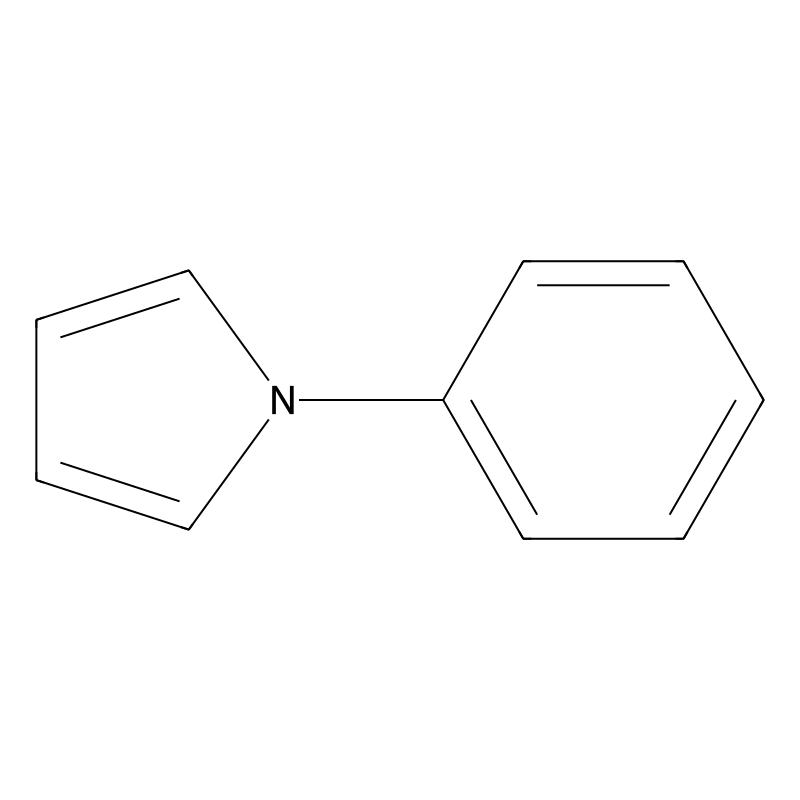

1-Phenylpyrrole is an organic compound characterized by its molecular formula and a molecular weight of approximately 143.19 g/mol. It consists of a pyrrole ring substituted with a phenyl group at the 1-position. This compound is known for its aromatic properties and has been studied for various applications in organic chemistry and materials science. Its structure can be represented as follows:

- IUPAC Name: 1-Phenyl-1H-pyrrole

- CAS Registry Number: 635-90-5

- Physical Properties:

1-Phenylpyrrole itself does not have a well-defined mechanism of action in biological systems. However, due to its structure, it can serve as a precursor for the synthesis of more complex molecules with diverse biological activities. For example, it can be used to create new pharmaceuticals or agrochemicals [].

- Electrophilic Aromatic Substitution: The phenyl group can undergo electrophilic substitution reactions, allowing for further functionalization.

- Protonation Reactions: The nitrogen atom in the pyrrole ring can be protonated, affecting its basicity and reactivity .

- Condensation Reactions: It can react with various carbonyl compounds to form imines or amines, expanding its utility in synthetic organic chemistry .

Research indicates that 1-phenylpyrrole exhibits notable biological activities, including:

- Antimicrobial Properties: Studies have shown that it possesses antimicrobial activity against several bacterial strains.

- Antioxidant Activity: It has been evaluated for its potential antioxidant effects, which may contribute to its use in pharmaceuticals.

- Potential Anticancer Activity: Preliminary studies suggest that derivatives of 1-phenylpyrrole may inhibit cancer cell proliferation .

Several synthetic routes exist for producing 1-phenylpyrrole, including:

- From Pyrrole and Phenyl Halides: A common method involves the reaction of pyrrole with phenyl halides under basic conditions.

- Using tert-butyl Phenyl Carbonate: This method allows for the direct synthesis of 1-phenylpyrrole from pyrrole and tert-butyl phenyl carbonate, providing a more efficient route .

- Cyclization Reactions: The compound can also be synthesized through cyclization reactions involving suitable precursors .

1-Phenylpyrrole finds applications across various fields:

- Pharmaceuticals: It serves as a building block in the synthesis of various drugs and bioactive compounds.

- Organic Electronics: Due to its electronic properties, it is explored in organic light-emitting diodes (OLEDs) and organic photovoltaics.

- Agrochemicals: It is used in the formulation of pesticides and herbicides due to its biological activity .

Interaction studies involving 1-phenylpyrrole have focused on its behavior in different chemical environments:

- Redox Properties: Investigations into its half-wave potentials reveal insights into its electrochemical behavior, which is crucial for applications in sensors and batteries .

- Protonation Effects: Studies using NMR spectroscopy have elucidated how protonation affects the compound's stability and reactivity .

Similar Compounds: Comparison

Several compounds share structural similarities with 1-phenylpyrrole. Here are some notable examples:

| Compound Name | Structure Type | Unique Characteristics |

|---|---|---|

| N-Methylpyrrole | Pyrrole derivative | Exhibits different reactivity due to methyl substitution. |

| 2-Phenylpyrrole | Isomer | Has distinct properties due to substitution at the 2-position. |

| Indole | Heterocyclic compound | Contains a fused benzene and pyrrole ring, offering different electronic properties. |

Uniqueness of 1-Phenylpyrrole:

1-Phenylpyrrole is unique due to the specific positioning of the phenyl group, which influences its chemical reactivity and biological activity compared to other pyrroles and related compounds.

Molecular Formula $$ \text{C}{10}\text{H}9\text{N} $$ and Mass Spectrometry Data

1-Phenylpyrrole possesses the molecular formula $$ \text{C}{10}\text{H}9\text{N} $$ with a molecular weight of 143.19 g/mol [1] [2]. The compound is registered under Chemical Abstracts Service number 635-90-5 and is systematically named as 1-phenyl-1H-pyrrole according to International Union of Pure and Applied Chemistry nomenclature [1] [2] [3]. The molecular structure consists of a five-membered pyrrole ring connected to a six-membered benzene ring through a nitrogen-carbon bond, creating a heterocyclic aromatic system with distinctive electronic properties.

Mass spectrometry analysis reveals characteristic fragmentation patterns that provide insight into the molecular structure and bonding relationships [4] [5] [6]. The molecular ion peak appears at mass-to-charge ratio 143, corresponding to the intact molecular ion $$[M]^+$$. The base peak also occurs at m/z 143 with 100% relative intensity, indicating the stability of the molecular ion under electron ionization conditions [4] [5]. Significant fragment ions include m/z 115 (40.8% relative intensity) resulting from loss of ethylene ($$C2H4$$) from the molecular ion, m/z 116 (19.0% relative intensity) from loss of $$C2H3$$, and m/z 117 (7.3% relative intensity) from loss of acetylene ($$C2H2$$) [4] [5]. The phenyl cation fragment ($$[C6H5]^+$$) appears at m/z 77 with 12.4% relative intensity, demonstrating the cleavage of the nitrogen-carbon bond connecting the aromatic rings [4] [5].

Geometric Isomerism and Conformational Dynamics

The conformational behavior of 1-phenylpyrrole is governed by the rotation around the nitrogen-carbon bond connecting the pyrrole and phenyl rings [7] [8] [9]. Extensive spectroscopic investigations using jet-cooled molecular beam techniques have revealed that the molecule adopts a twisted conformation in both ground and excited electronic states rather than a planar configuration [8] [9]. In the ground state, the most stable conformation exhibits a dihedral angle of 38.7° between the pyrrole and phenyl ring planes, as determined experimentally through high-resolution fluorescence excitation spectroscopy [8] [9]. This experimental value shows excellent agreement with density functional theory calculations using the B3LYP/6-31++G(d,p) level of theory, which predict a dihedral angle of 37.28° [7].

The twisted geometry results from a delicate balance between conjugative interactions that favor planarity and steric repulsion between ortho-hydrogen atoms that promotes perpendicular arrangements [7] [8] [9]. Torsional potential energy calculations reveal two distinct energy barriers: a planar barrier of 457 cm⁻¹ (5.47 kJ/mol experimentally, 7.74 kJ/mol calculated) at 0° and a perpendicular barrier of 748 cm⁻¹ (8.96 kJ/mol experimentally, 8.58 kJ/mol calculated) at 90° [7] [8] [9]. The relatively low energy barriers indicate significant conformational flexibility, allowing for large-amplitude torsional motion even at low temperatures.

Twisted Intramolecular Charge Transfer Configuration

1-Phenylpyrrole exhibits the phenomenon known as twisted intramolecular charge transfer, particularly evident in polar solvents where dual fluorescence behavior is observed [10] [11] [12]. Upon electronic excitation, the molecule undergoes geometric relaxation to a more planar configuration with a reduced dihedral angle of 19.8° in the first excited singlet state [8] [9]. This structural change facilitates enhanced orbital overlap between the electron-donating pyrrole ring and the electron-accepting phenyl ring, leading to charge redistribution within the molecule.

Molecular orbital analysis reveals that the highest occupied molecular orbital is primarily localized on the pyrrole ring, while the lowest unoccupied molecular orbital is predominantly centered on the phenyl ring [7] [13]. This spatial separation of frontier orbitals creates the conditions necessary for intramolecular charge transfer upon electronic excitation. The charge transfer character is further evidenced by the reversal of the permanent electric dipole moment upon excitation, as demonstrated through Stark effect studies in the gas phase [14]. Time-resolved fluorescence measurements in acetonitrile have confirmed that the intramolecular torsional motion following excitation is strongly damped by solvent interactions, supporting the twisted intramolecular charge transfer mechanism [10] [12].

Physicochemical Profile

Thermal Properties: Melting (58–60°C) and Boiling Points (234°C)

The boiling point of 234°C at atmospheric pressure demonstrates the compound's thermal stability and moderate volatility [1] [2] [3]. This relatively high boiling point compared to simple aromatic compounds of similar molecular weight can be attributed to the presence of the nitrogen heteroatom, which introduces additional intermolecular interactions through weak hydrogen bonding and dipole-dipole interactions. The thermal properties are consistent with the compound's crystalline form, which appears as white to pale yellow crystals or crystalline powder [1] [3].

Solubility Behavior in Organic Solvents

The solubility characteristics of 1-phenylpyrrole are governed by its aromatic nature and moderate polarity arising from the nitrogen heteroatom [15] [16]. The compound demonstrates good solubility in most organic solvents, particularly those of intermediate to high polarity. Spectroscopic studies have been conducted in various solvents including acetonitrile, benzene, and dichloroethane, indicating favorable solubility in both polar and nonpolar organic media [10] [11] [12].

The solvent-dependent photophysical behavior of 1-phenylpyrrole provides indirect evidence of its solubility characteristics. In polar solvents such as acetonitrile, the compound exhibits dual fluorescence arising from locally excited and charge transfer states, while in nonpolar solvents, only single emission is typically observed [10] [11] [12]. This solvatochromic behavior indicates that the molecule readily dissolves in polar environments and experiences significant solvation effects that stabilize charge-separated configurations.

Density (0.97 g/cm³) and Refractive Index (1.5000)

The physical properties of 1-phenylpyrrole reflect its aromatic character and molecular packing in the condensed phase [1] [2]. The density of 0.97 g/cm³ indicates efficient molecular packing despite the nonplanar geometry of individual molecules [1] [2]. This density value is typical for aromatic heterocycles and suggests that intermolecular π-π interactions contribute to the overall cohesive energy of the solid state.

Purity

XLogP3

Exact Mass

Boiling Point

LogP

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Dates

Intramolecular charge transfer with fluorazene and N-phenylpyrrole

Sergey I Druzhinin, Sergey A Kovalenko, Tamara A Senyushkina, Attila Demeter, Klaas A ZachariassePMID: 20043687 DOI: 10.1021/jp909682p

Abstract

The reaction from the initially prepared locally excited (LE) precursor to the intramolecular charge transfer (ICT) state of the planarized fluorazene (FPP) is investigated and compared with its flexible counterpart N-phenylpyrrole (PP). The fluorescence spectra of FPP and PP at 25 degrees C in solvents of different polarity reveal that the onset of a LE --> ICT reaction occurs at lower polarity (tetrahydrofuran, epsilon = 7.39) for FPP than for PP (1,2-dichloroethane, epsilon = 10.4). In accordance with this observation, the ICT reaction enthalpy -DeltaH is larger for FPP than for PP, 16.7 versus 6.7 kJ/mol in ethyl cyanide (EtCN). The larger ICT efficiency of FPP is related to the smaller energy gap between the two lowest excited singlet states DeltaE(S(1),S(2)): 3680 cm(-1) for FPP and 4070 cm(-1) for PP in n-hexane, as would be expected in the context of the PICT model. From picosecond fluorescence decays in EtCN at -45 degrees C it is found that the LE --> ICT reaction rate constant k(a) of FPP is with 9.8 x 10(10) s(-1) considerably larger than that of PP with 3.9 x 10(10) s(-1). From femtosecond transient absorption spectra in acetonitrile (MeCN) at 22 degrees C, an ICT reaction time of 1.6 ps is obtained for FPP, shorter than the 4.0 ps determined for PP. The results show that a perpendicular twist of the pyrrole and phenyl subgroups is not required for an efficient ICT reaction with PP, the planarization of FPP even making this reaction faster. The similarity of the ESA spectra of FPP with those of PP in MeCN, with ICT absorption maxima at 365 nm (FPP) and 370 nm (PP), leads to the conclusion that both ICT states have a planar structure.An experimental study of the electronic absorption and fluorescence spectral properties of new p-substituted-N-phenylpyrroles and their electrosynthesized polymers

A K D Diaw, D Gningue-Sall, A Yassar, J-C Brochon, E Henry, J-J AaronPMID: 25173528 DOI: 10.1016/j.saa.2014.07.063

Abstract

Electronic absorption and fluorescence spectral properties of new p-substituted-N-phenylpyrroles (N-PhPys), including HOPhPy, MeOPhPy, ThPhPy, PhDPy, DPhDPy, PyPhThThPhPy, and their available, electrosynthesized polymers were investigated. Electronic absorption spectra, fluorescence excitation and emission spectra, fluorescence quantum yields (ΦF) and lifetimes (τF), and other photophysical parameters of these N-PhPy derivatives and their polymers were measured in DMF, DMSO diluted solutions and/or solid state at room temperature. The electronic absorption spectra of N-PhPy derivatives and their polymers included one to several bands, located in the 270-395 nm region, according to the p-phenyl substituent electron-donating effect and conjugated heteroaromatic system length. The fluorescence excitation spectra were characterized by one broad main peak, with, in most cases, one (or more) poorly resolved shoulder (s), appearing in the 270-405 nm region, and their emission spectra were generally constituted of several bands located in the 330-480 nm region. No significant shift of the absorption, fluorescence excitation and emission spectra wavelengths was found upon going from the monomers to the corresponding polymers. ΦF values were high, varying between 0.11 and 0.63, according to the nature of substituents(s) and to the conjugated system extension. Fluorescence decays were mono-exponential for the monomers and poly-exponential for PyPhThThPhPy and for polymers. τF values were relatively short (0.35-5.17 ns), and markedly decreased with the electron-donor character of the phenyl group p-substituent and the conjugated system extension.Experimental charge density studies of disordered N-phenylpyrrole and N-(4-fluorophenyl)pyrrole

Kathrin Meindl, Julian Henn, Nikolaus Kocher, Dirk Leusser, Klaas A Zachariasse, George M Sheldrick, Tibor Koritsanszky, Dietmar StalkePMID: 19673504 DOI: 10.1021/jp9026157

Abstract

The static electron densities of the title compounds were extracted from high-resolution X-ray diffraction data using the nucleus-centered finite multipole expansion technique. The interpretation of the data collected for the N-phenylpyrrole crystal revealed a static disorder that could be successfully resolved within the aspherical-atom formalism. The local and integrated topological properties of the density obtained via a constrained multipole refinement are in statistical agreement with those calculated at the B3LYP/cc-pVTZ level of theory for the isolated molecule and for those derived from the experimental density of the para-fluorinated derivative N-(4-fluorophenyl)pyrrole. The topological analysis of the densities indicates neither pyramidal character of the pyrrole N-atom nor a quinoidal structure of the phenyl rings in either molecule. The fluorine substitution appears to have only a minor effect on the density of the remaining constituents but it results in markedly different features of the electrostatic potential of the two compounds. The consistency of the multipole refinement is validated by residual density analysis.Intramolecular charge transfer with the planarized 4-cyanofluorazene and its flexible counterpart 4-cyano-N-phenylpyrrole. Picosecond fluorescence decays and femtosecond excited-state absorption

Sergey I Druzhinin, Sergey A Kovalenko, Tamara A Senyushkina, Attila Demeter, Reinhard Machinek, Mathias Noltemeyer, Klaas A ZachariassePMID: 18710193 DOI: 10.1021/jp8037413

Abstract

The fluorescence spectrum of the rigidified 4-cyanofluorazene (FPP4C) in n-hexane consists of a dual emission from a locally excited (LE) and an intramolecular charge-transfer (ICT) state, with an ICT/LE fluorescence quantum yield ratio of Phi'(ICT)/Phi(LE) = 3.3 at 25 degrees C. With the flexible 4-cyano- N-phenylpyrrole (PP4C) in n-hexane, such an ICT reaction also takes place, with Phi'(ICT)/Phi(LE) = 1.5, indicating that for this reaction, a perpendicular twist of the pyrrole and benzonitrile moieties is not required. The ICT emission band of FPP4C and PP4C in n-hexane has vibrational structure, but a structureless band is observed in all other solvents more polar than the alkanes. The enthalpy difference Delta H of the LE --> ICT reaction in n-hexane, -11 kJ/mol for FPP4C and -7 kJ/mol for PP4C, is determined by analyzing the temperature dependence of Phi'(ICT)/Phi(LE). Using these data, the energy E(FC,ICT) of the Franck-Condon ground state populated by the ICT emission is calculated, 41 (FPP4C) and 40 kJ/mol (PP4C). These large values for E(FC,ICT) lead to the conclusion that with FPP4C and PP4C, direct ICT excitation, bypassing LE, does not take place. FPP4C has an ICT dipole moment of 15 D, similar to that of PP4C (16 D). Picosecond fluorescence decays allow the determination of the ICT lifetime, from which the radiative rate constant k'(f)(ICT) is derived, with comparable values for FPP4C and PP4C. This shows that an argument for a twisted ICT state of PP4C cannot come from k'(f)(ICT). After correction for the solvent refractive index and the energy of the emission maximum nu(max)(ICT), it appears that k'(f)(ICT) is solvent-polarity-independent. Femtosecond transient absorption with FPP4C and PP4C in n-hexane reveals that the ICT state is already nearly fully present at 100 fs after excitation, in rapid equilibrium with LE. In MeCN, the ICT state of FPP4C and PP4C is likewise largely developed at this delay time, and the reaction is limited by dielectric solvent relaxation, which shows that the ICT reaction is ultrafast, at the experimental time limit of 50 fs. PP4C and FPP4C have a similar planar ICT structure, without an appreciable twist of the pyrrole and benzonitrile subgroups. Their crystal structure is compared with calculations for the S0 ground state.Computation of through-space NMR shielding effects in aromatic ring pi-stacked complexes

Ned H Martin, Ruth M Floyd, H Lee Woodcock, Scott Huffman, Chang-Kiu LeePMID: 18023380 DOI: 10.1016/j.jmgm.2007.10.004

Abstract

Aromatic compounds can form dimeric complexes in solution. Substituted aromatics tend to form parallel-stacked complexes, either aligned or offset. The HF-GIAO method in Gaussian 03 was employed to calculate the NMR isotropic shielding values of the proximal hydrogen of diatomic hydrogen probes above and below the center of the ring and above and below an unsubstituted ring carbon of 1,3,5-trimethylbenzene in a face-to-face pi-stacked aligned complex with 1,3,5-trinitrobenzene. The calculated isotropic shielding values for the aromatic hydrogens of each of the substituted rings were subtracted from the isotropic shielding values calculated for the comparable positions in the complex. Complexation results in each aromatic ring shielding the other ring. Also, the calculated isotropic shielding values for the proximal hydrogen of a diatomic hydrogen probe over (or under) each of the individual substituted benzenes were subtracted from the isotropic shielding values calculated for the comparable positions in the complex. The difference is the shielding increment due to complexation. Complexation results in increased NMR shielding of a hydrogen probe molecule on both sides of the pi-stacked complex, with slightly more shielding due to complexation on the side nearest 1,3,5-trimethylbenzene. The results are interpreted in terms of polarization of the pi cloud of the substituted benzenes by complexation and its NMR consequences. Finally, NMR shielding calculations were done on the optimized structure of N-phenylpyrrole dimer. The data were compared to concentration-dependent NMR shift data to estimate the percent dimer present.Ligand-activated lithium-mediated zincation of N-phenylpyrrole

Anne Seggio, Marie-Isabelle Lannou, Floris Chevallier, Daisuke Nobuto, Masanobu Uchiyama, Stéphane Golhen, Thierry Roisnel, Florence MonginPMID: 17854101 DOI: 10.1002/chem.200700608

Abstract

Metalation of N-phenylpyrrole by using an in situ mixture of ZnCl(2)TMEDA (0.5 equiv; TMEDA=N,N,N',N'-tetramethylethylenediamine) and LiTMP (1.5 equiv; TMP=2,2,6,6-tetramethylpiperidino) was optimized. The reaction carried out at room temperature in THF resulted in incomplete metalation (56 % conversion) and selectivity (mixture of 2-iodo and 2,2'-diiodo derivatives in an 86:14 ratio after trapping with iodine). By using diethyl ether (DEE), toluene, or hexane instead of THF, low conversions of 17, 38, or 23 % were observed, respectively, but the formation of the diiodide was avoided. When hexane was used as solvent, strong lithium-complexing ligands such as [12]crown-4 and N,N'-dimethylpropylideneurea (DMPU) inhibited the reaction whereas more (hemi)labile ligands (TMEDA>THF approximately DME) favored it. This result shows that a temporary accessibility of lithium to interact with the rest of the base and/or the substrate is a prerequisite for an efficient metalation. A 75 % yield of 2-iodo-N-phenylpyrrole was obtained after reaction with the base in the presence of five equivalents of TMEDA for two hours at room temperature, and subsequent trapping with iodine. We were able to successfully replace the spare TMP with a less expensive butyl group.Intramolecular charge transfer and dielectric solvent relaxation in n-propyl cyanide. N-phenylpyrrole and 4-dimethylamino-4'-cyanostilbene

Sergey I Druzhinin, Victor A Galievsky, Toshitada Yoshihara, Klaas A ZachariassePMID: 17125289 DOI: 10.1021/jp0652547

Abstract

Fast intramolecular charge transfer (ICT) accompanied by dual fluorescence from a locally excited (LE) and an ICT state taking place with N-phenylpyrrole (PP) in the solvent n-propyl cyanide (PrCN) is investigated as a function of temperature between 25 and -112 degrees C. The LE and ICT fluorescence decays from -45 to -70 degrees C can be adequately fitted with two exponentials, in accordance with a two state (LE + ICT) reaction mechanism, similar to what has been observed with PP in the more polar and less viscous alkyl cyanides acetonitrile (MeCN) and ethyl cyanide (EtCN). At lower temperatures, triple-exponential fits are required for the LE and ICT decays. The ICT emission band maximum of the time-resolved fluorescence spectra of PP in PrCN at -100 degrees C displays a spectral shift from 29 230 cm-1 at t = 0 to 27 780 cm-1 at infinite time, which equilibration process is attributed to dielectric solvent relaxation. From the time dependence of this shift, in global analysis with that of the band integrals BI(LE) and BI(ICT) of the time-resolved LE and ICT fluorescence bands, the decay times 119 and 456 ps are obtained. Dielectric relaxation times of 20 and 138 ps are determined from the double-exponential spectral solvation response function C(t) of the probe molecule 4-dimethylamino-4'-cyanostilbene in PrCN at -100 degrees C. It is concluded from the similarity of the times 119 ps (PP) and 138 ps (DCS) that the deviation from double-exponential character for the fluorescence decays of PP in PrCN below -70 degrees C is due to the interference of dielectric solvent relaxation with the ICT reaction. This fact complicates the kinetic analysis of the LE and ICT fluorescence decays. The kinetic analysis for PP in PrCN is hence restricted to temperatures between -70 and -45 degrees C. From this analysis, the forward and backward ICT activation energies Ea (12 kJ/mol) and Ed (17 kJ/mol) are obtained, giving an ICT stabilization enthalpy -DeltaH of 5 kJ/mol. A comparison of the reaction barriers for PP in the three alkyl cyanides PrCN, EtCN, and MeCN (J. Phys. Chem. A 2005, 109, 1497) shows that Ea becomes smaller with increasing solvent polarity (from 12 to 6 kJ/mol), whereas Ed remains effectively constant. Both observations are indicative of a late transition state for the LE --> ICT reaction. The significance of the Leffler-Hammond postulate in this connection is discussed: not primarily the energy of the LE, ICT, and transition states but rather the extent of charge transfer in these states determines whether an early or a late transition state is present.TICT formation in para- and meta-derivatives of N-phenylpyrrole

Sukumaran Murali, Wolfgang RettigPMID: 16392836 DOI: 10.1021/jp053878r

Abstract

The photophysical properties of m- and p-cyano N-phenylpyrrole (m- and p-PBN) are compared. Both compounds show highly red-shifted and strongly forbidden emission in polar solvents, assigned to a charge transfer state. The forbidden nature is indicative of very weak coupling between the two pi-systems, and a twisted emissive structure is suggested (TICT state). Comparison to quantum chemical calculations indicates that the twisted structure possesses an antiquinoid distortion of the benzonitrile group, i.e., the central bonds in the ring are lengthened instead of shortened. m-PBN is the first meta compound which shows a CT emission assignable to a TICT state. It differs from p-PBN by a less exergonic formation of the CT state from the LE/ICT quinoid state. Consequently, it shows only single LE/ICT fluorescence in nonpolar alkane solvents, whereas p-PBN shows dual fluorescence in this solvent (LE/ICT and TICT).[Bis-reductones from the 2, 4-dihydroxy-2, 5-dicarboxylic acid esters of furans, thiophenes, N-phenylpyrroles and selenophenes]

H VON EULER, H HASSELQUISTPMID: 13405475 DOI:

Abstract

Kinetics of intramolecular charge transfer with N-phenylpyrrole in alkyl cyanides

Toshitada Yoshihara, Sergey I Druzhinin, Attila Demeter, Nikolaus Kocher, Dietmar Stalke, Klaas A ZachariassePMID: 16833471 DOI: 10.1021/jp046586j